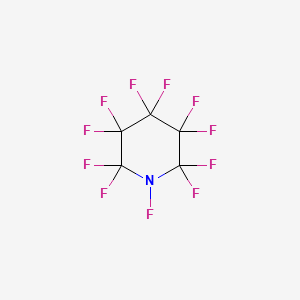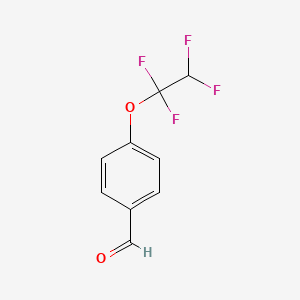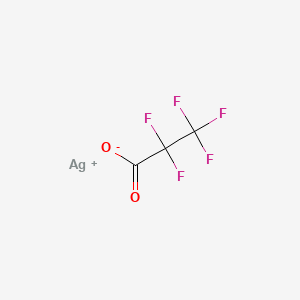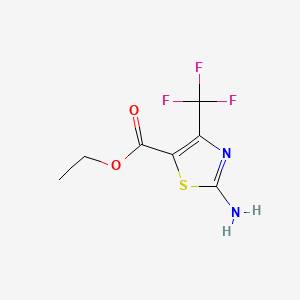
Undecafluoropiperidin
Übersicht
Beschreibung
Undecafluoropiperidine is a highly fluorinated heterocyclic compound with the molecular formula C₅F₁₁N. It is characterized by the presence of eleven fluorine atoms attached to a piperidine ring, making it a perfluorinated compound. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .
Wissenschaftliche Forschungsanwendungen
Undecafluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a solvent for highly reactive species.
Biology: Its unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of fluoropolymers and as a component in high-performance lubricants and coatings
Wirkmechanismus
Target of Action
The primary targets of Undecafluoropiperidine are currently unknown. The compound is a complex molecule with a molecular weight of 283.0426 , and its interactions with biological systems are not well-studied
Mode of Action
It’s known that drug-target interactions play a crucial role in the therapeutic effects of a compound . .
Biochemical Pathways
The biochemical pathways affected by Undecafluoropiperidine are currently unknown. Many compounds can affect various cellular metabolic pathways to ensure an optimal environment for their action . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound . The compound’s molecular weight of 283.0426 could potentially influence its pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
Many compounds can cause cellular apoptosis or other changes at the molecular level . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Biochemische Analyse
Biochemical Properties
The nature of these interactions is largely determined by the high electronegativity of fluorine, which can form strong bonds with other atoms and influence the structure and function of biomolecules .
Cellular Effects
It is known that fluorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Undecafluoropiperidine in animal models .
Transport and Distribution
It is known that many small molecules can be transported and distributed within cells via various transporters and binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Undecafluoropiperidine can be synthesized through electrochemical fluorination of piperidine or 2-fluoropyridine. The process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel or iron electrode. The reaction is typically carried out at temperatures ranging from 560°C to 600°C .
Industrial Production Methods: In industrial settings, the production of undecafluoropiperidine follows similar electrochemical fluorination methods. The process is optimized for large-scale production by controlling reaction parameters such as temperature, current density, and fluorine gas flow rate to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Undecafluoropiperidine primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under mild conditions to replace fluorine atoms with methoxy or hydroxyl groups.
Electrophilic Substitution: Strong electrophiles like sulfur trioxide or chlorosulfonic acid can react with undecafluoropiperidine to introduce sulfonic acid groups.
Major Products Formed: The major products of these reactions include partially fluorinated piperidines with various functional groups, such as hydroxyl, methoxy, or sulfonic acid groups .
Vergleich Mit ähnlichen Verbindungen
Perfluoropiperidine: Similar in structure but lacks the high degree of fluorination seen in undecafluoropiperidine.
Perfluoro-2,3,4,5-tetrahydropyridine: Another highly fluorinated heterocyclic compound with different ring saturation levels.
Perfluoro-(1-methylpyrrolidine): A related compound with a different ring structure and degree of fluorination.
Uniqueness: Undecafluoropiperidine stands out due to its complete fluorination, which imparts exceptional thermal stability and chemical resistance. These properties make it more suitable for applications requiring extreme conditions compared to its partially fluorinated counterparts .
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11N/c6-1(7)2(8,9)4(12,13)17(16)5(14,15)3(1,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAGMYKGZNUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(N(C(C1(F)F)(F)F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232452 | |
| Record name | Undecafluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-77-1 | |
| Record name | Undecafluoropiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, undecafluoro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecafluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 836-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential uses of Undecafluoropiperidine as a precursor molecule?
A1: The research article "672. Heterocyclic polyfluoro-compounds. Part II. Some reactions of undecafluoropiperidine: the preparation of perfluoro-2,3,4,5-tetrahydropyridine and perfluoro-(1-methylpyrrolidine)" [] investigates some reactions of Undecafluoropiperidine, demonstrating its potential as a starting material for synthesizing other fluorinated heterocyclic compounds. Specifically, the paper details the preparation of perfluoro-2,3,4,5-tetrahydropyridine and perfluoro-(1-methylpyrrolidine) from Undecafluoropiperidine. This suggests that Undecafluoropiperidine could be a valuable precursor for synthesizing a range of fluorinated heterocycles, which are known to have applications in various fields like pharmaceuticals and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















